Dodecyl 6-aminocaproate
CAS No.: 39874-56-1
Cat. No.: VC1586597
Molecular Formula: C18H37NO2
Molecular Weight: 299.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39874-56-1 |
|---|---|
| Molecular Formula | C18H37NO2 |
| Molecular Weight | 299.5 g/mol |
| IUPAC Name | dodecyl 6-aminohexanoate |
| Standard InChI | InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-14-17-21-18(20)15-12-11-13-16-19/h2-17,19H2,1H3 |
| Standard InChI Key | HOBFNYJWHAJAHL-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCOC(=O)CCCCCN |
| Canonical SMILES | CCCCCCCCCCCCOC(=O)CCCCCN |
Introduction
Chemical Structure and Properties
Dodecyl 6-aminocaproate (CAS: 39874-56-1), also known as dodecyl 6-aminohexanoate or 6-aminohexanoic acid dodecyl ester, consists of a 6-aminocaproic acid backbone esterified with a dodecyl (12-carbon) chain. This structure combines the functional properties of an amino acid derivative with the lipophilic characteristics of a long alkyl chain .
The chemical formula of dodecyl 6-aminocaproate is C₁₈H₃₇NO₂, representing the combination of 6-aminocaproic acid (C₆H₁₃NO₂) with dodecanol (C₁₂H₂₆O) through an ester bond, with the elimination of water .
Physical and Chemical Properties
The compound exhibits distinctive physical and chemical properties that contribute to its functionality in various applications. Table 1 summarizes the key physical and chemical parameters of dodecyl 6-aminocaproate.
Table 1. Physical and Chemical Properties of Dodecyl 6-Aminocaproate
| Property | Value |
|---|---|
| CAS Number | 39874-56-1 |
| Molecular Formula | C₁₈H₃₇NO₂ |
| Molecular Weight | 299.49200 g/mol |
| Density | 0.899 g/cm³ |
| Boiling Point | 384°C at 760 mmHg |
| Flash Point | 221.3°C |
| Exact Mass | 299.28200 |
| LogP | 5.66990 |
| Index of Refraction | 1.457 |
| PSA | 52.32000 |
The compound's relatively high LogP value (5.66990) indicates its lipophilic nature, which plays a crucial role in its ability to interact with and penetrate biological membranes . This property is particularly relevant to its application as a skin permeation enhancer in transdermal drug delivery systems.
Synthesis Methods
The synthesis of dodecyl 6-aminocaproate typically involves the esterification of 6-aminocaproic acid (also known as ε-aminocaproic acid or 6-aminohexanoic acid) with dodecanol (lauryl alcohol). Based on available literature, several synthetic routes have been employed to produce this compound.
Direct Esterification Method
One common approach involves the direct esterification of 6-aminocaproic acid with dodecanol under acidic conditions or through catalyst-assisted reactions. This method typically requires heating the reaction mixture to facilitate the formation of the ester bond .
Biological Activity and Applications
Skin Permeation Enhancement
The most significant application of dodecyl 6-aminocaproate appears to be its use as a skin permeation enhancer in transdermal drug delivery systems. Research has demonstrated that this compound can significantly increase the permeability of human skin to various therapeutic agents .
A comparative study by Hrabalek et al. investigated the skin permeation enhancement properties of various 6-aminohexanoic acid esters, including dodecyl 6-aminocaproate. The results, as summarized in Table 2, highlight the superior performance of the linear dodecyl ester compared to its branched and cyclic counterparts .
Table 2. Enhancement Ratios (ER) of Various 6-Aminohexanoic Acid Esters
| Compound | Enhancement Ratio (ER) |
|---|---|
| Dodecan-1-yl ester (Dodecyl 6-aminocaproate) | 39.7 |
| Dodecan-2-yl ester | 29.3 |
| Dodecan-4-yl ester | 3.1 |
| Cyclododecyl ester | 2.2 |
The enhancement ratio (ER) of 39.7 for dodecyl 6-aminocaproate indicates that it can increase the permeation of model drugs through human skin by nearly 40-fold compared to control conditions . This remarkable activity positions the compound as one of the most potent permeation enhancers in this class of molecules.
Structure-Activity Relationship
Research on 6-aminohexanoic acid esters has revealed important structure-activity relationships that explain the exceptional performance of dodecyl 6-aminocaproate as a permeation enhancer:
-
Chain length: The dodecyl (C12) chain appears to provide optimal lipophilicity for interaction with skin lipids
-
Linear structure: Linear alkyl chains demonstrate superior enhancement compared to branched or cyclic structures
-
Ester linkage: The ester bond between the 6-aminocaproic acid and the alkyl chain is crucial for activity
The study by Hrabalek et al. conclusively demonstrated that "chain branching and cyclization has a negative influence on the enhancing activity of 6-aminohexanoates" . This finding explains why dodecyl 6-aminocaproate (with its linear structure) significantly outperforms its structural analogs with branched or cyclic modifications.
Mechanism of Action
The mechanism by which dodecyl 6-aminocaproate enhances skin permeation likely involves multiple pathways:
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Disruption of intercellular lipid organization in the stratum corneum
-
Interaction with cellular membranes to increase fluidity
-
Potential formation of temporary channels or pores that facilitate drug transport
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Possible interactions with skin proteins that affect barrier function
The exceptional enhancement ratio (ER) of dodecyl 6-aminocaproate suggests that it may act through a combination of these mechanisms, with the linear dodecyl chain providing optimal lipophilicity for interaction with skin components .
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